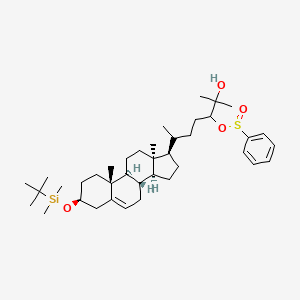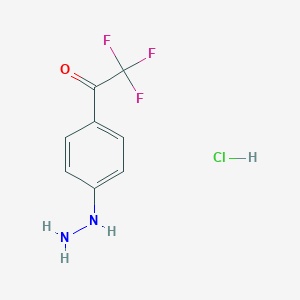
4-Trifluoroacetylphenylhydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoroacetylphenylhydrazine Hydrochloride is a chemical compound with the molecular formula C₈H₈ClF₃N₂O. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a trifluoroacetyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoroacetylphenylhydrazine Hydrochloride typically involves the reaction of 4-trifluoroacetylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 4-Trifluoroacetylphenylhydrazine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoroacetylphenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Trifluoroacetylphenylhydrazine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Trifluoroacetylphenylhydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylphenylhydrazine Hydrochloride
- 4-Trifluoromethylphenylhydrazine
- 4-Trifluoroacetylphenylhydrazine
Uniqueness
4-Trifluoroacetylphenylhydrazine Hydrochloride is unique due to the presence of both the trifluoroacetyl and phenylhydrazine moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The trifluoroacetyl group enhances the compound’s stability and reactivity, while the phenylhydrazine moiety provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C8H8ClF3N2O |
|---|---|
Molecular Weight |
240.61 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-hydrazinylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)5-1-3-6(13-12)4-2-5;/h1-4,13H,12H2;1H |
InChI Key |
RAZUQACZPVJCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
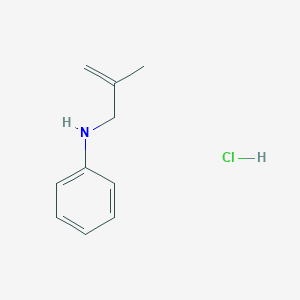
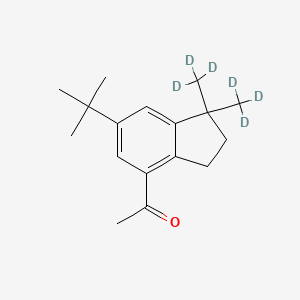

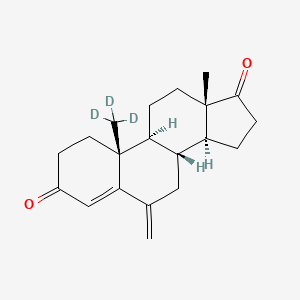
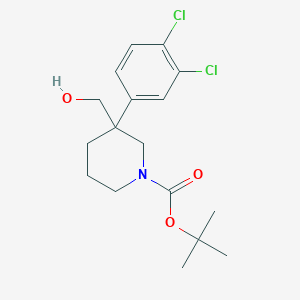


![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
